molecular formula C10H14ClNO B7948326 (3S)-3-PHENYL-MORPHOLINE HCL

(3S)-3-PHENYL-MORPHOLINE HCL

Cat. No.: B7948326
M. Wt: 199.68 g/mol
InChI Key: BZPHPXWWVHPSOP-HNCPQSOCSA-N
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Description

(3S)-3-Phenyl-morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The (3S)-3-phenyl-morpholine hydrochloride variant is characterized by the presence of a phenyl group attached to the third carbon atom in the morpholine ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-phenyl-morpholine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the morpholine ring, which can be derived from diethanolamine.

    Formation of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the morpholine ring.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (3S)-3-phenyl-morpholine hydrochloride may involve:

    Batch Processing: This method involves the stepwise addition of reactants in a controlled environment, ensuring optimal reaction conditions such as temperature, pressure, and pH.

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-phenyl-morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the phenyl group to a cyclohexyl group.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include N-oxides, cyclohexyl-morpholine derivatives, and various substituted phenyl-morpholine compounds.

Scientific Research Applications

(3S)-3-phenyl-morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (3S)-3-phenyl-morpholine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to neurotransmission and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Phenyl-morpholine: This is the enantiomer of (3S)-3-phenyl-morpholine, differing in the spatial arrangement of the phenyl group.

    N-Phenyl-morpholine: This compound lacks the stereochemistry present in (3S)-3-phenyl-morpholine.

    3-Phenyl-piperidine: A structurally similar compound with a piperidine ring instead of a morpholine ring.

Uniqueness

(3S)-3-phenyl-morpholine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomer and other similar compounds.

Properties

IUPAC Name

(3S)-3-phenylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-12-7-6-11-10;/h1-5,10-11H,6-8H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPHPXWWVHPSOP-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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